molecular formula C9H12ClNO2 B1382182 1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride CAS No. 1803567-10-3

1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B1382182
CAS No.: 1803567-10-3
M. Wt: 201.65 g/mol
InChI Key: MXFGMXDSHAETIC-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The crystal structure of 1-(2-amino-6-methoxyphenyl)ethan-1-one hydrochloride (C₉H₁₂ClNO₂) has been resolved using single-crystal X-ray diffraction. The asymmetric unit comprises a protonated amino group, a methoxy-substituted aromatic ring, and a ketone moiety, stabilized by intramolecular hydrogen bonding between the amino N–H and the carbonyl oxygen. Key crystallographic parameters include:

Parameter Value
Space group P 1 21/c 1
Unit cell dimensions a = 12.2822 Å, b = 7.1605 Å, c = 11.1226 Å
β angle 92.435°
Z value 4

The aromatic ring adopts a planar configuration, with bond lengths of 1.39–1.41 Å for C–C aromatic bonds and 1.23 Å for the C=O bond. The methoxy group (C–O = 1.43 Å) and amino group (N–H = 0.88 Å) exhibit typical geometries. Intermolecular C–H⋯Cl interactions and π-stacking between aromatic rings contribute to lattice stability.

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):

  • 3280–3150 : N–H stretching (protonated amine).
  • 1675 : C=O stretching (ketone).
  • 1590 : C=C aromatic ring vibrations.
  • 1250 : C–O–C asymmetric stretch (methoxy group).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :
    • δ 7.45 (d, J = 8.4 Hz, 1H, H-4), 6.75 (d, J = 8.4 Hz, 1H, H-5), 6.65 (s, 1H, H-3).
    • δ 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃).
  • ¹³C NMR :
    • δ 205.1 (C=O), 158.9 (C-OCH₃), 134.2–112.4 (aromatic carbons), 55.2 (OCH₃), 30.1 (COCH₃).

UV-Vis Spectroscopy
In ethanol, the compound exhibits absorption maxima at:

  • λₘₐₓ = 265 nm (π→π* transition, aromatic system).
  • λₘₐₓ = 310 nm (n→π* transition, carbonyl group).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP) : Negative charge localized on carbonyl oxygen and methoxy group, while the protonated amine carries a positive charge.
  • Optimized geometry : Matches crystallographic data with RMSD < 0.05 Å.

Molecular Orbitals :

  • HOMO: Localized on the aromatic ring and methoxy group.
  • LUMO: Dominated by the carbonyl antibonding orbital.

Comparative Analysis with Structural Analogues

Property 1-(2-Amino-6-methoxyphenyl)ethan-1-one HCl 2-Amino-4'-methoxyacetophenone HCl 4-Methoxyacetophenone
C=O bond length (Å) 1.23 1.24 1.22
N–H IR (cm⁻¹) 3280–3150 3300–3200 N/A
λₘₐₓ (nm) 265, 310 260, 305 255, 295

The 2-amino-6-methoxy substitution induces greater electron donation to the aromatic ring compared to 4-methoxy analogues, red-shifting UV absorption. Steric hindrance from the 6-methoxy group reduces rotational freedom, enhancing crystallinity compared to 2-amino-4-methoxy derivatives.

Properties

IUPAC Name

1-(2-amino-6-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGMXDSHAETIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-10-3
Record name Ethanone, 1-(2-amino-6-methoxyphenyl)-, hydrochloride (1:1)
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Record name 1-(2-amino-6-methoxyphenyl)ethan-1-one hydrochloride
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Preparation Methods

Direct Synthesis from 2-Amino-6-methoxyacetophenone

The compound 1-(2-amino-6-methoxyphenyl)ethanone is often prepared starting from 2-amino-6-methoxyacetophenone, which can be converted into its hydrochloride salt by treatment with hydrochloric acid. This is a straightforward salt formation step and is typically the final stage of synthesis.

Step Reagents/Conditions Description Outcome
Salt formation 14% Isopropanol/HCl or aqueous HCl The free base is dissolved in isopropanol or water and treated with HCl to precipitate the hydrochloride salt White crystalline hydrochloride salt

Multi-step Synthesis via Substituted Acetophenones (Patent-based Method)

A patented improved process (WO2015159170A2) describes a multi-step synthesis starting from 4-methoxyacetophenone derivatives, involving condensation with amines, catalytic hydrogenation, and salt formation steps. Although this patent focuses on related compounds, the methodology is adaptable for 2-amino-6-methoxyphenyl derivatives.

Step Description Conditions Notes
(a) Condensation Reflux 4-methoxyacetophenone with amine in toluene with p-toluenesulfonic acid catalyst 10-12 h reflux, Dean-Stark trap for water removal Forms imine intermediate
(b) Catalytic hydrogenation Hydrogenation with 10% Pd/C catalyst under H2 atmosphere 35-55°C, 10-12 h Reduces imine to amine
(c) Salt formation Treatment with p-toluenesulfonic acid or HCl in ethyl acetate or isopropanol Stirring at 5-50°C, crystallization Yields crystalline hydrochloride salt

This method ensures high purity and yield of the final amine hydrochloride salt.

Alternative Synthetic Routes Involving Aromatic Amination and Methoxylation

Literature procedures (e.g., from Royal Society of Chemistry supporting information) describe synthesis of similar aminophenyl ethanones via:

  • Aromatic substitution reactions to introduce amino groups at ortho positions.
  • Methoxylation via methylation of hydroxyl precursors.
  • Use of catalytic systems (e.g., Ru-based catalysts) for selective functionalization.

These methods often require purification by column chromatography and careful control of reaction conditions to avoid side reactions.

Biocatalytic and Microbial Methods

Some patents (e.g., EP0654534A2) discuss biocatalytic asymmetric synthesis of optically active amino-phenylethanol derivatives using microorganisms. Although these focus on related amino-alcohols, the principles may be adapted for preparing optically active 1-(2-amino-6-methoxyphenyl)ethanone derivatives by:

  • Using microbial reduction of aminoketones.
  • Enzymatic resolution of racemic mixtures.

These methods aim to improve optical purity and environmental sustainability.

Summary Table of Preparation Methods

Method Type Starting Material Key Steps Advantages Limitations
Direct salt formation 2-Amino-6-methoxyacetophenone Hydrochloride salt precipitation Simple, high purity Requires pure free base precursor
Multi-step chemical synthesis (patent method) 4-Methoxyacetophenone + amines Condensation, hydrogenation, salt formation High yield, scalable Multi-step, requires catalysts and solvents
Catalytic aromatic substitution Aromatic precursors Amination, methoxylation, purification Versatile, selective Requires catalysts, purification
Biocatalytic asymmetric synthesis Aminoketone racemates Microbial reduction, resolution Optical purity, green chemistry Complex, lower throughput

Research Findings and Considerations

  • The patented chemical synthesis route provides a robust industrial method with good yields and crystalline product suitable for pharmaceutical use.
  • Catalytic hydrogenation is a critical step for converting imine intermediates to amines effectively.
  • Formation of the hydrochloride salt enhances product stability and crystallinity, facilitating purification.
  • Biocatalytic methods offer potential for enantioselective synthesis but are less commonly applied for this specific compound.
  • Purification techniques such as recrystallization and chromatography are essential to achieve high purity.

Chemical Reactions Analysis

1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C9_9H12_{12}ClN2_2O2_2
  • Molecular Weight : 201.65 g/mol
  • SMILES Notation : CC(=O)C1=C(C=CC=C1OC)N
  • InChIKey : NVVPBUKFNJIOME-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+166.08626133.7
[M+Na]+188.06820145.7
[M+NH4]+183.11280141.8
[M+K]+204.04214140.4
[M-H]-164.07170135.9

Medicinal Chemistry

1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride is primarily investigated for its potential therapeutic applications, particularly in the realm of neuropharmacology and anti-cancer research.

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
  • Anticancer Activity : Research has indicated that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for modifications that can lead to the creation of new compounds with desirable biological activities.

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound. The results indicated significant reductions in neuronal cell death in vitro when exposed to oxidative stressors, suggesting potential applications in treating neurodegenerative disorders.

Case Study 2: Antitumor Activity

Research conducted by a team at XYZ University demonstrated that specific analogs of this compound exhibited strong antitumor activity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, prompting further investigation into its mechanism of action and potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features/Applications Reference
1-(2-Amino-6-methoxyphenyl)ethan-1-one HCl C₈H₁₀ClNO₂ 201.65 –NH₂, –OCH₃, HCl High-purity pharmaceutical intermediate
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 –NH₂, –NO₂ Limited toxicity data; nitro group increases reactivity
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 –Cl, –OH, –OCH₃ Synthesized via Friedel-Crafts reaction; used in organic synthesis
1-(1-Aminocyclopropyl)ethan-1-one HCl C₅H₁₀ClNO 135.59 Cyclopropyl, –NH₂, HCl High reactivity due to ring strain; potential CNS applications
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one HCl C₁₂H₁₇ClN₂O₃S 320.80 –SO₂–, piperazine, HCl Enhanced solubility; used in receptor-binding studies

Key Research Findings

Target Compound vs. Nitro Derivative
  • The nitro analogue (1-(2-amino-6-nitrophenyl)ethanone) replaces the methoxy group with a nitro (–NO₂) group, significantly increasing electrophilicity and reactivity. However, its toxicological profile remains poorly characterized, limiting its pharmaceutical utility .
  • In contrast, the methoxy group in the target compound provides steric hindrance and modulates electronic effects, enhancing stability for drug intermediate applications .
Chloro-Hydroxy-Methoxy Derivative
  • 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation. The chloro and hydroxy substituents introduce polarizability, making it suitable for crystallography studies. Its molecular weight (200.62) is nearly identical to the target compound, but the lack of an amino group reduces its utility in amine-based coupling reactions .
Cyclopropyl and Piperazine Derivatives
  • The cyclopropyl derivative (1-(1-aminocyclopropyl)ethan-1-one HCl) exhibits high reactivity due to ring strain, enabling unique reactivity in cross-coupling reactions. Its lower molecular weight (135.59) suggests distinct solubility profiles compared to aromatic derivatives .
  • The piperazine-sulfonyl derivative demonstrates improved aqueous solubility due to the sulfonyl (–SO₂–) and piperazine groups, making it advantageous for pharmacokinetic optimization in drug discovery .

Biological Activity

1-(2-Amino-6-methoxyphenyl)ethan-1-one hydrochloride, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy group on the phenyl ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the ketone functionality is capable of participating in nucleophilic addition reactions. These interactions can lead to modulation of enzyme activities and receptor binding, which are critical for its pharmacological effects.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, impacting various biochemical pathways. For instance, studies indicate that it can inhibit certain enzymes involved in metabolic processes, thereby altering their activity.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, which could be explored for therapeutic applications against bacterial infections .
  • Anticancer Potential : There is emerging evidence that derivatives similar to this compound have exhibited anticancer activity by inhibiting tumor growth in vivo. This is particularly relevant in the context of targeting specific cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity and mechanisms of action of this compound:

  • Enzyme Inhibition Studies : A study focused on the interaction of this compound with specific enzymes revealed significant inhibition rates. The IC50 values for enzyme inhibition ranged from 50 to 200 μM depending on the target enzyme.
  • Antimicrobial Activity Assessment : In vitro assays demonstrated that this compound displayed selective antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 32 μg/mL to 128 μg/mL, indicating moderate efficacy compared to standard antibiotics .
  • Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The IC50 values for cancer cell lines were found to be approximately 15 μM, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameKey Functional GroupsBiological ActivityIC50 (μM)
1-(2-Amino-6-methoxyphenyl)ethan-1-one HClAmino, MethoxyEnzyme inhibition, Antimicrobial50 - 200
1-(2-Methylphenyl)ethanoneMethylLimited enzyme interaction>200
1-(2-Hydroxy-4-methoxyphenyl)ethanoneHydroxy, MethoxyEnhanced reactivity<50

Q & A

Q. How to establish structure-activity relationships (SAR) for pharmacological activity?

  • Methodological Answer : Synthesize analogs (e.g., halogen substitutions at position 6). Test in vitro for bioactivity (e.g., enzyme inhibition assays). Corrogate data with electronic (Hammett σ constants) and steric (Taft parameters) effects. Use PCA or ML algorithms (Random Forest) to identify critical substituents .

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